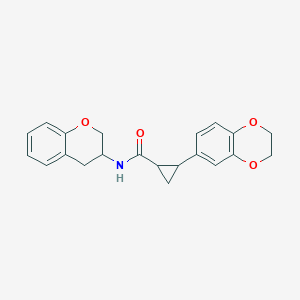
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dihydro-2H-chromen-3-yl)cyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dihydro-2H-chromen-3-yl)cyclopropane-1-carboxamide is a complex organic compound that features a combination of benzodioxin and chromen structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dihydro-2H-chromen-3-yl)cyclopropane-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin and chromen intermediates, followed by their coupling through cyclopropanation and subsequent amidation reactions. Common reagents used in these steps include Grignard reagents, cyclopropanation agents like diazomethane, and coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dihydro-2H-chromen-3-yl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dihydro-2H-chromen-3-yl)cyclopropane-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological targets, its pharmacokinetic properties, and its potential therapeutic applications.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. Its structure suggests possible applications in treating diseases such as cancer, inflammation, or neurological disorders. Preclinical studies would be necessary to evaluate its efficacy and safety.
Industry
In industry, this compound might be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique properties could lead to applications in fields such as materials science or nanotechnology.
Mecanismo De Acción
The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dihydro-2H-chromen-3-yl)cyclopropane-1-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could involve binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. Detailed studies would be required to elucidate these mechanisms and identify the molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dihydro-2H-chromen-3-yl)cyclopropane-1-carboxamide might include other benzodioxin or chromen derivatives, as well as compounds with similar structural motifs such as cyclopropane carboxamides.
Uniqueness
The uniqueness of this compound lies in its combination of benzodioxin and chromen structures, which may confer unique chemical reactivity and biological activity. Comparing its properties with those of similar compounds can help highlight its potential advantages and applications.
Propiedades
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,4-dihydro-2H-chromen-3-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-21(22-15-9-14-3-1-2-4-18(14)26-12-15)17-11-16(17)13-5-6-19-20(10-13)25-8-7-24-19/h1-6,10,15-17H,7-9,11-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAOVOYEGCOGJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3CC3C(=O)NC4CC5=CC=CC=C5OC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
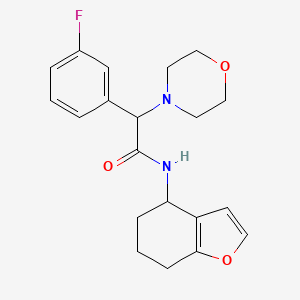
![4-(2-Azaspiro[4.5]decane-2-carbonyl)-1-methylpyrrolidin-2-one](/img/structure/B6753733.png)
![2-Azaspiro[4.5]decan-2-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone](/img/structure/B6753735.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl(pyrazin-2-yl)methanone](/img/structure/B6753754.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B6753756.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B6753758.png)
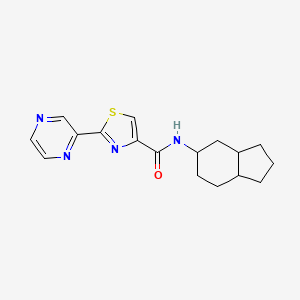
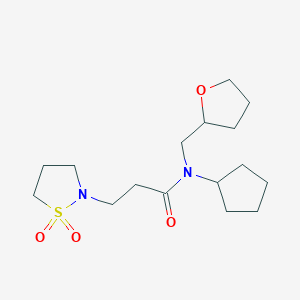
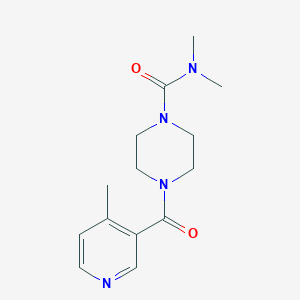
![[2-(1H-imidazol-2-yl)piperidin-1-yl]-(5-methoxy-3-methyl-1-benzothiophen-2-yl)methanone](/img/structure/B6753786.png)
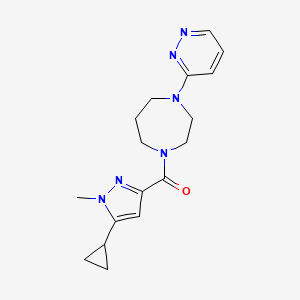
![N-[4-(1,3-thiazol-2-yl)phenyl]piperidine-1-sulfonamide](/img/structure/B6753793.png)
![3-bromo-5-(3-cyclopropyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl)-1H-pyridin-2-one](/img/structure/B6753803.png)
![[1-(3,4-dihydro-2H-thiochromene-4-carbonyl)piperidin-3-yl]methylurea](/img/structure/B6753806.png)
